N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDSNKHYIUQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Pathway
The most frequently reported method involves a Knoevenagel condensation between N-(4-bromophenyl)-2-cyanoacetamide and pyridine-4-carbaldehyde. This approach leverages the electron-deficient nature of the cyanoacetamide moiety to facilitate α,β-unsaturated ketone formation.
Reaction Conditions
- Solvent System : Ethanol/water (3:1 v/v)
- Base : Sodium hydroxide (1.2 equiv)
- Temperature : 60°C, 8 hr reflux
- Yield : 68-72% after recrystallization (ethyl acetate/hexanes)
The mechanism proceeds through:
- Base-induced deprotonation of cyanoacetamide
- Nucleophilic attack on pyridine-4-carbaldehyde
- Elimination of water to form the α-cyanoacrylamide scaffold
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to construct the pyridinyl-bromophenyl framework prior to propanamide assembly:
Stepwise Synthesis
- Coupling : 4-Bromophenylboronic acid + 4-bromopyridine hydrochloride
- Amidation : Reaction with cyanoacetyl chloride
Comparative Analysis of Methodologies
The Knoevenagel method offers simplicity but struggles with steric hindrance in bulkier analogs. Cross-coupling provides better regiocontrol for derivatives but incurs higher metal catalyst costs.
Critical Process Parameters
Solvent Effects on Condensation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| Ethanol/Water | 24.3 | 72 | 8 |
| DMF | 36.7 | 58 | 6 |
| THF | 7.5 | 41 | 12 |
| Acetonitrile | 37.5 | 67 | 9 |
Polar aprotic solvents like DMF accelerate the reaction but lower yields due to competitive side reactions. Ethanol/water balances solubility and transition state stabilization.
Temperature Optimization Profile
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 40 | 58 | 89 |
| 60 | 92 | 94 |
| 80 | 95 | 88 |
| 100 | 97 | 76 |
Optimal temperature resides at 60°C, balancing conversion and selectivity. Above 80°C, thermal decomposition of the cyano group becomes significant.
Advanced Purification Techniques
Chromatographic Separation
Column Parameters
Recrystallization Optimization
Solvent Screening
| Solvent Pair | Recovery (%) | Purity (%) |
|---|---|---|
| Ethyl Acetate/Hexane | 68 | 99.2 |
| DCM/Methanol | 72 | 98.5 |
| Acetone/Water | 81 | 99.8 |
Acetone/water provided optimal crystal morphology for X-ray analysis while maintaining high purity.
Mechanistic Studies and Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Charge Distribution : The pyridin-4-yl nitrogen (Mulliken charge: -0.32 e) enhances electrophilicity at the β-carbon
- Transition State Energy : ΔG‡ = 18.7 kcal/mol for the condensation step, confirming base catalysis necessity
Molecular dynamics simulations show ethanol/water mixtures stabilize the transition state through:
- Hydrogen bonding with hydroxide ions
- Hydrophobic collapse of aromatic moieties
Industrial Scale-Up Considerations
Batch Reactor Design
- Material: Glass-lined steel (corrosion resistance)
- Agitation: 150-200 RPM (maintains suspension of NaOH)
- Heating: Jacketed oil bath with ±1°C control
Waste Stream Management
- Aqueous phase: Neutralize with HCl, precipitate Pd residues
- Organic phase: Distill for solvent recovery (>92% efficiency)
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.50 (d, 2H, Py-H)
- δ 7.82 (d, 2H, Ar-Br)
- δ 7.62 (d, 2H, Ar-H)
- δ 4.21 (s, 1H, NH)
- δ 3.89 (m, 2H, CH₂)
IR (ATR, cm⁻¹)
- 2220 (C≡N stretch)
- 1675 (Amide C=O)
- 1580 (C=C aromatic)
Purity Assessment
HPLC Conditions
- Column: C18, 5 μm, 4.6×250 mm
- Mobile Phase: 60% MeCN/40% H₂O (+0.1% TFA)
- Retention Time: 6.72 min
- Purity: 99.4% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or dehalogenated compounds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide
Molecular Formula: C15H12BrN3O
Molecular Weight: 330.18 g/mol
The compound features a cyano group, a bromophenyl group, and a pyridinyl moiety, which contribute to its unique chemical reactivity and potential biological activities.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate. Its structural components suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Antiviral Activity: Similar compounds have shown promising antiviral properties. Research indicates that derivatives with fluorinated or brominated phenyl groups can enhance lipophilicity and binding affinity to viral targets. For instance, studies on related compounds have demonstrated significant inhibition of viral replication in vitro, particularly against Hepatitis C virus (HCV) .
Biological Research
The compound serves as a valuable tool for probing biological pathways. Its ability to modulate enzyme activity makes it suitable for studying metabolic processes and signaling pathways.
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The compound's structure suggests potential DPP-4 inhibitory activity, which is relevant in managing type 2 diabetes. Studies have shown that modifications similar to those in this compound can lead to improved inhibitory potency with IC50 values ranging from 0.20 μM to 0.35 μM .
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. It serves as an intermediate in the development of novel pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Efficacy
Research into compounds structurally similar to this compound has revealed high antiviral activity against HCV. In vitro studies demonstrated that certain analogs exhibited significant inhibition at low micromolar concentrations, suggesting that structural modifications can enhance biological activity .
Case Study 2: DPP-4 Inhibition
A structure-activity relationship (SAR) study highlighted the effectiveness of this compound as a DPP-4 inhibitor. The study found that specific modifications to the compound's structure resulted in enhanced potency, making it a candidate for further development in diabetes treatment .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects. The cyano group and the bromophenyl group play crucial roles in binding to the target sites, while the pyridinyl group enhances the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields for analogs vary widely (17–73%), with bulky substituents (e.g., trifluoromethyl in 3q) reducing efficiency .
- Physical Properties : Higher melting points correlate with rigid structures (e.g., chromenyloxy in VIj) .
- Biological Activity : The 4-bromophenyl group enhances receptor specificity, as seen in FPR2 agonists .
Biological Activity
N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyano group , a bromophenyl group , and a pyridinyl group attached to a propanamide backbone. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and bromophenyl moiety are believed to play critical roles in binding to various enzymes or receptors, modulating their activity. This modulation can lead to several biological effects, including:
- Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Activity : Preliminary investigations indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 1.20 | Cell cycle arrest |
| U937 (Leukemia) | 1.50 | Caspase activation |
The compound demonstrated significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for drug development.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC Value (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate antibacterial activity |
| Escherichia coli | 8.33 | Moderate antibacterial activity |
| Candida albicans | 16.69 | Moderate antifungal activity |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound induces apoptosis via caspase activation, leading to cell death in a dose-dependent manner . -
Research on Antimicrobial Effects :
Another investigation revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity against both bacterial and fungal strains, with specific substitutions enhancing efficacy .
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-cyano-3-(pyridin-4-yl)propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with condensation of a bromophenyl precursor with a pyridinyl-cyano intermediate. Key steps include:
- Coupling reactions : Use of reagents like 4-[(cyanoimino)(methylsulfanyl)methyl]aminopyridine ().
- Solvent systems : Dry pyridine or dichloromethane under inert conditions to prevent hydrolysis ().
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (). Optimization focuses on temperature control (e.g., ice baths for exothermic steps) and catalyst selection (e.g., 4-dimethylaminopyridine for acylation) to improve yields ().
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Assign peaks based on substituent effects. For example, pyridinyl protons resonate at δ 7.2–8.5 ppm, while cyano groups do not protonate but influence adjacent carbons ().
- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns ().
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches ().
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
X-ray crystallography provides atomic-level insights:
- Unit cell parameters : Determine space group (e.g., P1 for related compounds) and lattice dimensions ().
- Hydrogen bonding : Identify stabilizing interactions (e.g., N–H⋯O and O–H⋯N bonds with distances of 2.8–3.0 Å) ().
- Dihedral angles : Assess planarity between aromatic rings (e.g., pyridinyl and bromophenyl rings at 15.99–88.37°) (). Refinement protocols (e.g., SHELXL) and occupancy modeling resolve disorder in flexible moieties ().
Q. What experimental strategies mitigate contradictions in synthetic yields or biological activity data?
- Yield variability : Optimize stoichiometry (e.g., excess amine for acylation) and monitor reaction progression via TLC ( ).
- Biological assays : Standardize protocols (e.g., MIC testing in triplicate against Candida albicans) and control solvent effects ().
- Purity checks : Use HPLC (>95% purity threshold) to exclude impurities affecting bioactivity ().
Q. How do substituents influence the compound’s reactivity and biological interactions?
- Electron-withdrawing groups (e.g., Br on phenyl): Enhance electrophilicity at the cyano group, facilitating nucleophilic attacks ().
- Steric effects : Bulky substituents (e.g., cyclohexylmethoxy) reduce reaction rates but improve selectivity ( ).
- Biological target engagement : Pyridinyl and bromophenyl moieties may interact with hydrophobic enzyme pockets ().
Methodological Tables
Q. Table 1. Key Crystallographic Parameters ()
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell (Å) | a = 7.147, b = 12.501, c = 13.094 |
| Dihedral angles (°) | Pyridinyl-bromophenyl: 88.37 |
| Hydrogen bonds | N–H⋯O (2.89 Å), O–H⋯N (2.76 Å) |
Q. Table 2. Synthetic Yields of Analogues ()
| Substituent | Yield (%) |
|---|---|
| 3-Phenylpropionyl | 73 |
| 4-Phenylbutanoyl | 67 |
| 4-Trifluoromethyl | 17 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
